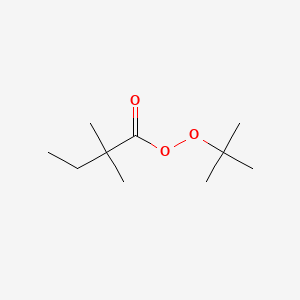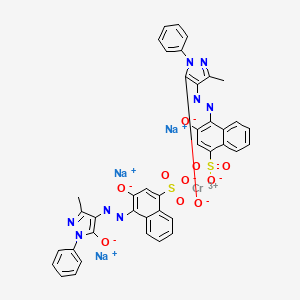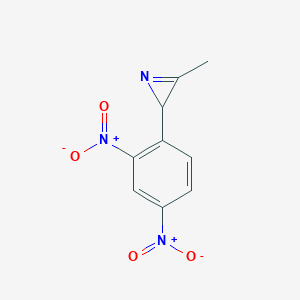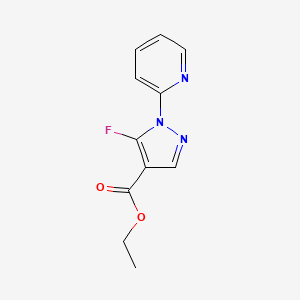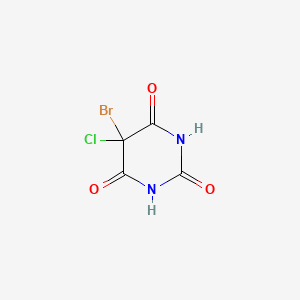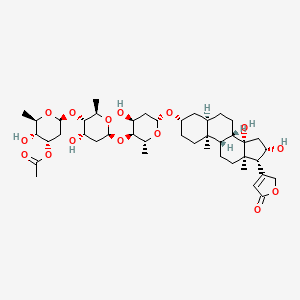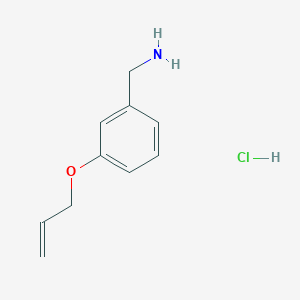
(3-(Allyloxy)phenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Allyloxy)phenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H14ClNO. It is a hydrochloride salt of (3-(allyloxy)phenyl)methanamine, which features an allyloxy group attached to a phenyl ring and a methanamine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(allyloxy)phenyl)methanamine hydrochloride typically involves the reaction of (3-allyloxy)benzaldehyde with ammonia or an amine source under suitable conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods: it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Allyloxy)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Applications De Recherche Scientifique
Chemistry: (3-(Allyloxy)phenyl)methanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-(allyloxy)phenyl)methanamine hydrochloride is not well-documented. based on its structure, it is likely to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes, receptors, and nucleic acids.
Comparaison Avec Des Composés Similaires
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: This compound shares a similar phenylmethanamine structure but features a tetrazine ring instead of an allyloxy group.
(3-(Methoxy)phenyl)methanamine hydrochloride: This compound has a methoxy group instead of an allyloxy group, which can influence its reactivity and interactions.
Uniqueness: (3-(Allyloxy)phenyl)methanamine hydrochloride is unique due to the presence of the allyloxy group, which can undergo various chemical transformations. This feature makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propriétés
Numéro CAS |
1145680-00-7 |
|---|---|
Formule moléculaire |
C10H14ClNO |
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
(3-prop-2-enoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-6-12-10-5-3-4-9(7-10)8-11;/h2-5,7H,1,6,8,11H2;1H |
Clé InChI |
BNULYAVNVLUSLT-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC=CC(=C1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


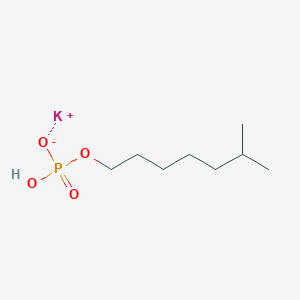
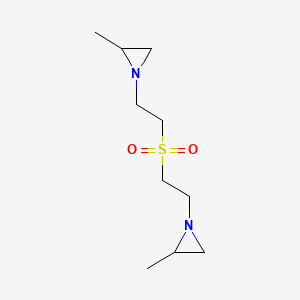
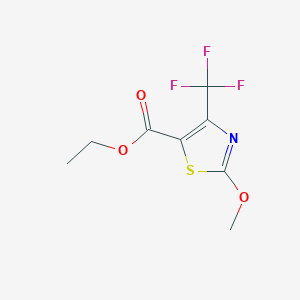
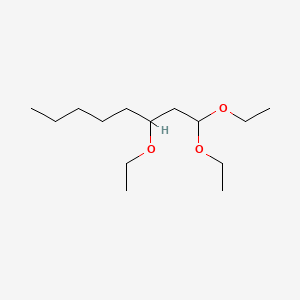

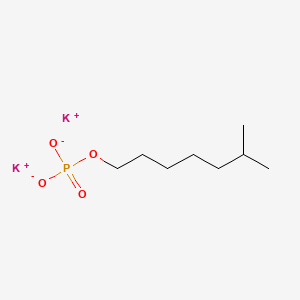
![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
